4-(Bis(2-chloroethyl)amino)benzaldehyde oxime
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Overview
Description
4-(Bis(2-chloroethyl)amino)benzaldehyde oxime is a chemical compound with the molecular formula C11H13Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzaldehyde group substituted with a bis(2-chloroethyl)amino group and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)benzaldehyde oxime typically involves the reaction of 4-(Bis(2-chloroethyl)amino)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, to facilitate the formation of the oxime group. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-chloroethyl)amino)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Bis(2-chloroethyl)amino)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-(Bis(2-chloroethyl)amino)benzaldehyde oxime involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of essential cellular processes. The oxime group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Bis(2-chloroethyl)amino)benzaldehyde: Similar structure but lacks the oxime group.
Bis(2-chloroethyl)amine: Contains the bis(2-chloroethyl)amino group but lacks the benzaldehyde and oxime groups.
4-(Bis(2-hydroxyethyl)amino)benzaldehyde: Similar structure with hydroxyethyl groups instead of chloroethyl groups.
Uniqueness
4-(Bis(2-chloroethyl)amino)benzaldehyde oxime is unique due to the presence of both the bis(2-chloroethyl)amino group and the oxime group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
18237-77-9 |
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Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H14Cl2N2O/c12-5-7-15(8-6-13)11-3-1-10(2-4-11)9-14-16/h1-4,9,16H,5-8H2 |
InChI Key |
FXVFBBQKGSWGPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)N(CCCl)CCCl |
Origin of Product |
United States |
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